N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)pentanamide
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Overview
Description
N-[(5-BROMOFURAN-2-YL)METHYL]-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)PENTANAMIDE is a complex organic compound that features a bromofuran ring and a thiolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-BROMOFURAN-2-YL)METHYL]-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)PENTANAMIDE typically involves multiple steps, starting with the bromination of furan to obtain 5-bromofuran. This is followed by the formation of the thiolane ring through a series of reactions involving sulfur-containing reagents. The final step involves the coupling of the bromofuran and thiolane intermediates under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(5-BROMOFURAN-2-YL)METHYL]-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)PENTANAMIDE can undergo various types of chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromofuran ring can be reduced to form furan derivatives.
Substitution: The bromine atom on the furan ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiolane ring can yield sulfoxides or sulfones, while substitution of the bromine atom can yield a variety of substituted furan derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it a potential candidate for drug development.
Medicine: It could be investigated for its potential therapeutic effects, particularly if it shows activity against certain diseases.
Industry: Its chemical properties may make it useful in the development of new materials or as a catalyst in certain reactions.
Mechanism of Action
The mechanism by which N-[(5-BROMOFURAN-2-YL)METHYL]-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)PENTANAMIDE exerts its effects would depend on its specific application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- N-[(5-BROMOFURAN-2-YL)METHYL]-N-METHYLCYCLOBUTANECARBOXAMIDE
- N-[(5-BROMOFURAN-2-YL)METHYL]-1,1-DIOXO-N-PROP-2-YNYLTHIOLAN-3-AMINE
Uniqueness
N-[(5-BROMOFURAN-2-YL)METHYL]-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)PENTANAMIDE is unique due to the presence of both a bromofuran ring and a thiolane ring in its structure. This combination of functional groups may confer unique chemical and biological properties that are not found in similar compounds.
Properties
Molecular Formula |
C14H20BrNO4S |
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Molecular Weight |
378.28 g/mol |
IUPAC Name |
N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxothiolan-3-yl)pentanamide |
InChI |
InChI=1S/C14H20BrNO4S/c1-2-3-4-14(17)16(9-12-5-6-13(15)20-12)11-7-8-21(18,19)10-11/h5-6,11H,2-4,7-10H2,1H3 |
InChI Key |
QSYDUPGEBJZONU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)N(CC1=CC=C(O1)Br)C2CCS(=O)(=O)C2 |
Origin of Product |
United States |
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